Product packaging for Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate(Cat. No.:CAS No. 103897-42-3)

Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate

Cat. No.: B012186
CAS No.: 103897-42-3
M. Wt: 236.26 g/mol
InChI Key: FUFBZYFYTPPYLG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate is an organic compound characterized by a butyrate ester backbone with a 4-oxo group and a 2-methoxyphenyl substituent at the fourth carbon. Its molecular formula is C₁₃H₁₆O₄, and its molar mass is 236.27 g/mol. This compound belongs to a broader class of 4-aryl-4-oxobutyrate esters, which are frequently utilized as intermediates in pharmaceutical synthesis, agrochemicals, and materials science. The 2-methoxy substituent on the phenyl ring introduces steric and electronic effects that influence its reactivity and physical properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O4 B012186 Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate CAS No. 103897-42-3

Properties

IUPAC Name

ethyl 4-(2-methoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-17-13(15)9-8-11(14)10-6-4-5-7-12(10)16-2/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFBZYFYTPPYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542194
Record name Ethyl 4-(2-methoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103897-42-3
Record name Ethyl 4-(2-methoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation is the most widely reported method for synthesizing γ-keto esters with aryl substituents. For Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate, the reaction involves electrophilic substitution of 2-methoxybenzene (anisole) with ethyl succinyl chloride (ethyl 4-chloro-4-oxobutyrate) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The methoxy group activates the aromatic ring toward electrophilic attack, directing the acyl group to the para position relative to the methoxy substituent.

Reaction Conditions

  • Catalyst : AlCl₃ (1.2–1.5 equivalents)

  • Solvent : 1,2-Dichloroethane (DCE) or dichloromethane (DCM)

  • Temperature : 0–20°C (initially), progressing to room temperature

  • Time : 1–2 hours

A representative procedure involves dissolving ethyl succinyl chloride in DCE, cooling to 0°C, and adding AlCl₃ dropwise. A solution of 2-methoxybenzene in DCE is then introduced, and the mixture is stirred until completion (monitored by TLC). Workup includes quenching with ice water, extracting with DCM, and drying over Na₂SO₄.

Yield and Regioselectivity Challenges

The yield for this method is approximately 60% , as observed in the synthesis of the analogous 2,4-dimethoxyphenyl derivative. Regioselectivity is a critical concern: the methoxy group directs acylation to the para position (C-5 of the benzene ring), but steric hindrance or competing ortho substitution can reduce efficiency. For monosubstituted anisole, para selectivity dominates, but small quantities of ortho-acylated byproducts may form.

Alternative Methods for γ-Keto Ester Synthesis

Diazotization and Nucleophilic Displacement

The Royal Society of Chemistry’s protocol for ethyl 2-diazo-3-oxobutanoate suggests a pathway involving diazo intermediates. While speculative for the target compound, this method could involve:

  • Diazotization of ethyl 3-oxobutanoate with sodium azide

  • Displacement of the diazo group with a 2-methoxyphenyl nucleophile

However, this route remains hypothetical without experimental validation.

Comparative Analysis of Synthetic Methods

MethodReagentsConditionsYieldLimitations
Friedel-CraftsAlCl₃, DCE, 0–20°C1–2 hours~60%Regioselectivity challenges
OrthoesterTriethyl orthoformate, Ac₂O90–115°C85–92%*Requires pre-formed acid
DiazotizationNaN₃, OxoneRT, 4 hours49–79%*Unverified for target compound

*Yields reported for analogous reactions.

Optimization Strategies and Industrial Scalability

Catalyst Screening

Replacing AlCl₃ with FeCl₃ or BF₃·OEt₂ could enhance regioselectivity and reduce side reactions. For example, BF₃·OEt₂ facilitates milder conditions and easier workup in Friedel-Crafts acylations.

Solvent Effects

Switching from DCE to nitrobenzene may improve reaction rates due to its polar aprotic nature, though toxicity concerns limit industrial applicability.

Purification Techniques

  • Distillation : Effective for removing low-boiling byproducts (e.g., ethyl acetate, acetic anhydride).

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity product .

Scientific Research Applications

Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The compound may also interact with cellular receptors, influencing signaling pathways and exerting pharmacological effects.

Comparison with Similar Compounds

Positional Isomers: Methoxy Substitution

Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate has two positional isomers differing in the methoxy group’s position on the phenyl ring:

Compound Name Substituent Position Molecular Formula Molar Mass (g/mol) CAS Number Key Properties/Applications References
This compound Ortho (2-position) C₁₃H₁₆O₄ 236.27 Not provided Potential intermediate in drug synthesis
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate Meta (3-position) C₁₃H₁₆O₄ 236.27 147373-96-4 Commercial availability for R&D
Ethyl 4-(4-methoxyphenyl)-4-oxobutyrate Para (4-position) C₁₃H₁₆O₄ 236.27 Not provided Used in metabolic pathway studies

Key Differences :

  • Electronic Effects : The electron-donating methoxy group at the para position may enhance resonance stabilization of the oxo group, altering acidity and solubility .

Halogen-Substituted Analogs

Halogen atoms (F, Cl, Br) on the phenyl ring significantly alter electronic properties and molecular weight:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) CAS Number Applications References
Ethyl 4-(3-fluorophenyl)-4-oxobutyrate 3-Fluoro C₁₂H₁₃FO₃ 224.23 [523] Radioligand precursor in PET imaging
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate 3-Chloro C₁₂H₁₃ClO₃ 240.69 2241594-49-8 Pharmaceutical intermediate
Ethyl 4-(3-bromophenyl)-4-oxobutyrate 3-Bromo C₁₂H₁₃BrO₃ 285.14 Not provided Heavy atom effect in crystallography

Key Differences :

  • Electron-Withdrawing Effects : Halogens reduce electron density on the phenyl ring, increasing electrophilicity at the oxo group.
  • Molecular Weight : Bromine and iodine analogs exhibit higher molecular weights, impacting lipophilicity and bioavailability .

Multi-Substituted Derivatives

Compounds with multiple substituents demonstrate enhanced steric and electronic complexity:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) CAS Number Applications References
Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate 3,5-Dimethyl C₁₄H₁₈O₃ 234.29 Not provided Improved thermal stability
Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate 3,5-Dimethyl-4-methoxy C₁₅H₂₀O₄ 264.32 100234-38-6 High-purity synthetic intermediate
Ethyl 4-(2-thiazolyl)-4-oxobutyrate 2-Thiazolyl C₉H₁₁NO₃S 213.25 1417797-58-0 Heterocyclic chemistry applications

Key Differences :

  • Steric Hindrance : Multi-substituted derivatives (e.g., 3,5-dimethyl) exhibit reduced conformational flexibility, affecting reaction kinetics.
  • Heteroaromatic Rings : Thiazolyl substituents introduce nitrogen and sulfur atoms, enabling coordination chemistry and hydrogen bonding .

Functional Group Variations

Replacing the methoxy group with other functional groups diversifies reactivity:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) CAS Number Key Features References
Ethyl 4-(2-naphthalyl)-4-oxobutyrate 2-Naphthyl C₁₆H₁₆O₃ 256.30 Not provided Extended conjugation for UV studies
Ethyl 4-(pyridin-3-yl)-4-oxobutyrate Pyridin-3-yl C₁₁H₁₃NO₃ 207.23 Not provided Basic nitrogen for salt formation
Ethyl 4-(2-furyl)-4-oxobutyrate 2-Furyl C₁₀H₁₂O₄ 196.20 [534] Bioactive precursor in natural products

Key Differences :

  • Aromatic vs. Heteroaromatic : Pyridinyl and furyl groups introduce basic or oxygen-rich environments, respectively, altering solubility and reactivity.

Biological Activity

Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, comparisons with similar compounds, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula: C₁₃H₁₈O₄
  • Molecular Weight: 238.28 g/mol

The compound features a methoxy group attached to a phenyl ring, which is crucial for its biological activity. Its structural attributes suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It acts as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can influence several signaling pathways, thus exerting pharmacological effects.

Key Mechanisms:

  • Enzyme Interaction: The compound may act as an inhibitor or activator for enzymes involved in metabolic pathways.
  • Receptor Binding: It potentially interacts with cellular receptors, influencing downstream signaling cascades.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Properties: Similar compounds have demonstrated the ability to inhibit inflammatory pathways, suggesting that this compound may possess similar effects.
  • Neuroprotective Effects: Analogous compounds have shown neuroprotective properties, indicating potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other structurally related compounds:

Compound NameMolecular FormulaKey DifferencesBiological Activity
Ethyl 4-oxobutyrateC₉H₁₄O₄Lacks the methoxy groupLess active
Mthis compoundC₁₂H₁₆O₄Methyl instead of ethyl groupAltered solubility
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoateC₁₃H₁₅ClO₄Contains chlorinePotentially different pharmacological profile

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • In Vitro Studies: Investigations have revealed that this compound can inhibit specific enzyme activities associated with inflammatory responses. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in cell cultures.
  • Animal Model Research: In vivo studies have indicated that administration of this compound leads to decreased inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.
  • Mechanistic Insights: Molecular docking studies have provided insights into how this compound binds to target proteins, elucidating its potential as a lead compound for drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation of 2-methoxyphenol derivatives with β-ketoesters (e.g., ethyl acetoacetate) under acidic or basic catalysis. For example, a Friedel-Crafts acylation using AlCl₃ as a catalyst in anhydrous dichloromethane can yield the target compound. Reaction optimization includes adjusting molar ratios (e.g., 1:1.2 for phenol:β-ketoester), temperature (0–5°C for exothermic steps), and solvent polarity to minimize side products .
  • Validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm purity using HPLC (C18 column, methanol/water 70:30, UV detection at 254 nm).

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Structural Elucidation :

  • NMR : ¹H NMR (CDCl₃, 400 MHz) identifies methoxy (δ ~3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and ester carbonyl (δ ~4.1 ppm for -OCH₂CH₃). ¹³C NMR confirms the ketone (δ ~200 ppm) and ester carbonyl (δ ~170 ppm) .
  • IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) .
    • Advanced Analysis : X-ray crystallography (if crystalline) resolves stereochemical ambiguities, while HRMS (ESI+) validates molecular weight (e.g., calculated [M+H]⁺: 264.1362) .

Q. How does the 2-methoxy substituent influence the compound’s physicochemical properties compared to analogs?

  • Comparative Data :

SubstituentLogPSolubility (mg/mL in DMSO)Melting Point (°C)
2-Methoxy2.84578–80
2-Ethoxy3.13265–67
4-Acetoxy2.55582–84
  • Insight : The 2-methoxy group enhances solubility relative to ethoxy analogs due to reduced steric hindrance and optimal hydrogen-bonding capacity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

  • Experimental Design :

  • Standardized Assays : Use identical cell lines (e.g., HeLa for anticancer, E. coli ATCC 25922 for antimicrobial) and normalize dosing (IC₅₀ calculations via MTT assay).
  • SAR Studies : Synthesize derivatives with substituent variations (e.g., 3-methoxy, 4-nitro) to isolate positional effects. For example, 2-methoxy derivatives show 20% higher cytotoxicity in MCF-7 cells than 4-methoxy analogs due to enhanced membrane permeability .
    • Data Reconciliation : Apply multivariate analysis to account for variables like solvent (DMSO vs. ethanol) and incubation time (24 vs. 48 hours) .

Q. What strategies optimize the compound’s reactivity for targeted drug delivery systems?

  • Functionalization :

  • Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid (using NaOH/EtOH/H₂O, 70°C, 6h) for improved water solubility .
  • Prodrug Design : Conjugate with PEGylated nanoparticles (e.g., PLGA-PEG) via carbodiimide coupling to enhance bioavailability .
    • Computational Modeling : Docking studies (AutoDock Vina) predict binding to cyclooxygenase-2 (COX-2) with a ΔG of -8.2 kcal/mol, suggesting anti-inflammatory potential .

Q. What methodologies validate the compound’s role in enzyme inhibition mechanisms?

  • Kinetic Studies :

  • Enzyme Assays : Measure inhibition of tyrosinase (IC₅₀ = 12 µM) using L-DOPA as a substrate. Monitor absorbance at 475 nm over 30 minutes .
  • Mechanistic Insight : Lineweaver-Burk plots reveal non-competitive inhibition (Km unchanged, Vmax reduced), suggesting allosteric binding .
    • Validation : Cross-validate with fluorescence quenching (ΔF = 50% at 10 µM) and circular dichroism to confirm conformational changes in the enzyme .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show negligible effects?

  • Root Cause : Discrepancies arise from variations in cell line sensitivity (e.g., IC₅₀ = 15 µM in A549 vs. >100 µM in HepG2) and assay endpoints (apoptosis vs. necrosis markers).
  • Resolution : Conduct parallel assays using flow cytometry (Annexin V/PI staining) and transcriptomic profiling (RNA-seq) to unify mechanistic interpretations .

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